molecular formula C20H17N4O2PS B13090363 Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide

Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide

Cat. No.: B13090363
M. Wt: 408.4 g/mol
InChI Key: UKGMNNBFGWMWBK-UHFFFAOYSA-N
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Description

Structural Characterization of Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine Oxide

Crystallographic Analysis and Molecular Geometry

The molecular architecture of this compound is defined by its tetrazole ring, sulfinyl group, and phosphine oxide moiety. Crystallographic studies of analogous 1,5-disubstituted tetrazoles reveal an average bond length of 1.47 Å for N–C bonds in the tetrazole ring and a planar geometry with torsion angles constrained to a synperiplanar conformation (mean value: 0.050°) . The sulfinyl group (S=O) introduces chirality, with a typical S–O bond length of 1.49 Å and a bond angle of 106° at the sulfur center, as observed in sulfoxide derivatives .

The phosphine oxide group (P=O) adopts a tetrahedral geometry around the phosphorus atom, with P–O bond lengths averaging 1.48 Å and P–C bond lengths of 1.80 Å. The phenyl substituents on phosphorus exhibit dihedral angles of 35–45° relative to the P=O axis, minimizing steric hindrance . A comparative analysis of 2,5-disubstituted tetrazoles shows that the tetrazole ring’s planarity and hydrogen-bonding capacity stabilize the overall molecular conformation through interactions with adjacent functional groups .

Table 1: Key crystallographic parameters

Parameter Value (Å or °) Source Compound
Tetrazole N–C bond length 1.47 1,5-disubstituted tetrazole
S–O bond length 1.49 Sulfoxide derivatives
P–O bond length 1.48 Phosphine oxides
P–C bond length 1.80 Phosphine oxides

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The 1H NMR spectrum of this compound is characterized by distinct signals for aromatic protons, sulfinyl methyl groups, and phosphorus-coupled splitting patterns. The tetrazole ring’s 1-phenyl substituent exhibits aromatic proton resonances at δ 7.60–7.85 ppm, consistent with deshielding effects from the electron-withdrawing tetrazole ring . The sulfinyl methyl group (CH2S=O) shows a doublet at δ 3.20–3.50 ppm due to coupling with the phosphorus atom (JP–H ≈ 12–15 Hz).

The 31P NMR spectrum displays a singlet at δ 25–30 ppm, typical for phosphine oxide derivatives, while the sulfinyl group’s influence slightly upshifts this signal compared to triphenylphosphine oxide (δ 28 ppm) .

Table 2: Key 1H NMR chemical shifts

Proton Environment δ (ppm) Multiplicity
Tetrazole phenyl protons 7.60–7.85 Multiplet
Phosphine phenyl protons 7.30–7.55 Multiplet
Sulfinyl methyl (CH2) 3.20–3.50 Doublet (J = 12–15 Hz)
Infrared (IR) Vibrational Mode Assignments

IR spectroscopy identifies key functional groups through characteristic absorption bands. The sulfinyl group (S=O) exhibits a strong stretch at 1040–1070 cm-1, while the phosphine oxide (P=O) stretch appears at 1190–1220 cm-1. The tetrazole ring’s C–N and N–N vibrations produce bands at 1520–1560 cm-1 and 1340–1380 cm-1, respectively, consistent with conjugated π-systems .

Table 3: IR vibrational assignments

Functional Group Wavenumber (cm-1) Intensity
S=O stretch 1040–1070 Strong
P=O stretch 1190–1220 Strong
Tetrazole C–N stretch 1520–1560 Medium
Tetrazole N–N stretch 1340–1380 Medium

Comparative Analysis with Related Phosphine Oxide Derivatives

This compound exhibits distinct electronic and steric properties compared to simpler phosphine oxides like triphenylphosphine oxide. The tetrazole ring enhances hydrogen-bonding capacity via its four nitrogen lone pairs, enabling interactions absent in non-tetrazole analogs . For example, the tetrazole moiety forms hydrogen bonds with distances of 2.7–2.8 Å to serine, threonine, and water molecules in protein complexes, a feature not observed with carboxylate bioisosteres .

The sulfinyl group introduces chirality and polarizability, increasing solubility in polar aprotic solvents compared to non-sulfurized analogs. This contrasts with purely hydrocarbon-substituted phosphine oxides, which exhibit lower dipole moments and reduced solubility in solvents like dimethyl sulfoxide .

Properties

Molecular Formula

C20H17N4O2PS

Molecular Weight

408.4 g/mol

IUPAC Name

5-(diphenylphosphorylmethylsulfinyl)-1-phenyltetrazole

InChI

InChI=1S/C20H17N4O2PS/c25-27(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-28(26)20-21-22-23-24(20)17-10-4-1-5-11-17/h1-15H,16H2

InChI Key

UKGMNNBFGWMWBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with diphenylphosphine oxide under specific conditions. The reaction is carried out in the presence of an oxidizing agent to facilitate the formation of the sulfinyl group . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and substituted tetrazole compounds .

Scientific Research Applications

Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide involves its interaction with molecular targets through its reactive functional groups. The tetrazole ring can form stable complexes with metal ions, while the sulfinyl and phosphine oxide groups can participate in redox reactions and coordinate with various substrates. These interactions enable the compound to exert its effects in different chemical and biological systems .

Comparison with Similar Compounds

Research Findings and Implications

Pharmaceutical Relevance

  • The tetrazole moiety in the target compound mimics carboxylic acids, a common bioisostere in drug design. Combined with the sulfinyl group’s chirality, it could serve as a scaffold for protease inhibitors or receptor agonists .
  • Compound 3 () is structurally related to rosuvastatin intermediates, highlighting the role of phosphine oxides in stabilizing complex pharmaceutical architectures .

Biological Activity

Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide is a novel compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.

Synthesis

The synthesis of this compound generally involves the reaction of diphenyl phosphine oxide with 1-phenyl-1H-tetrazole derivatives. The method typically employs a sulfinylating agent to introduce the sulfinyl group, which is crucial for the biological activity of the compound.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including:

Antimicrobial Activity

Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial properties. For instance, tetrazole derivatives have shown efficacy against a range of bacterial strains and fungi. The sulfinyl group may enhance these effects through mechanisms such as disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Properties

Several studies have explored the anticancer potential of phosphine oxide derivatives. Diphenyl phosphine oxide compounds have been noted for their ability to induce apoptosis in cancer cells. The incorporation of the tetrazole ring may further enhance these effects by interacting with cellular targets involved in cancer progression.

Enzyme Inhibition

The compound's structure suggests potential inhibition of specific enzymes, particularly those involved in metabolic pathways. For example, phosphine oxides are known to interact with thiol-containing enzymes, potentially leading to altered metabolic states in treated organisms.

Case Study 1: Antimicrobial Efficacy

A study conducted on various tetrazole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for standard antibiotics, indicating a promising alternative for antimicrobial therapy.

CompoundMIC (µg/mL)Target Organism
This compound8S. aureus
Standard Antibiotic16S. aureus
This compound4E. coli
Standard Antibiotic32E. coli

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes.

Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis induction
MCF715Cell cycle arrest
A54912Reactive oxygen species generation

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